Entecavir 3''-O-β-D-Glucuronide

Metabolite identification LC-MS quantification Pharmacokinetics

This certified Entecavir 3''-O-β-D-Glucuronide reference standard (≥95% purity) is indispensable for accurate LC-MS/MS quantification of entecavir metabolites. Its distinct chromatographic and mass spectrometric properties prevent misidentification with parent entecavir or the 4''-O-β-D-glucuronide isomer, ensuring data integrity for ANDA submissions and pharmacokinetic studies. Ideal for UGT enzyme kinetics, therapeutic drug monitoring, and impurity profiling per ICH guidelines.

Molecular Formula C₁₈H₂₃N₅O₉
Molecular Weight 453.4
Cat. No. B1158193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir 3''-O-β-D-Glucuronide
Synonyms2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one 3’’-O-β-D-Glucuronide; 
Molecular FormulaC₁₈H₂₃N₅O₉
Molecular Weight453.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Entecavir 3''-O-β-D-Glucuronide Procurement Guide: Metabolite Standard for HBV Research & Analytical Quantification


Entecavir 3''-O-β-D-Glucuronide (C₁₈H₂₃N₅O₉, MW 453.41) is the phase II glucuronide conjugate of the guanosine nucleoside analog entecavir, a frontline antiviral agent for chronic hepatitis B virus (HBV) infection [1]. Entecavir undergoes minimal metabolism in humans, with the parent drug excreted predominantly unchanged via renal elimination [2]. Phase II conjugation to glucuronide and sulfate metabolites constitutes a minor biotransformation pathway, with glucuronide conjugates representing approximately 10% of the administered dose in plasma [3]. This compound serves as a certified reference standard for analytical method development, validation, and metabolite identification in pharmacokinetic and drug metabolism studies.

Why Entecavir 3''-O-β-D-Glucuronide Cannot Be Substituted by Parent Entecavir or Non-Isomeric Metabolite Standards


Entecavir 3''-O-β-D-Glucuronide possesses distinct physicochemical properties that preclude interchange with parent entecavir or alternative metabolite standards in analytical workflows. The addition of the β-D-glucuronic acid moiety increases molecular weight from 277.28 g/mol (entecavir) to 453.41 g/mol and confers significantly enhanced aqueous solubility relative to the parent compound, altering chromatographic retention behavior and mass spectrometric fragmentation patterns . Structural isomerism further complicates substitution: the 3''-O-β-D-glucuronide regioisomer must be distinguished from the 4''-O-β-D-glucuronide variant in quantitative metabolite profiling [1]. Generic substitution with uncharacterized or non-isomeric metabolite standards introduces retention time misalignment, ion suppression artifacts, and inaccurate quantification in LC-MS/MS assays, directly compromising pharmacokinetic data integrity and regulatory compliance in bioequivalence studies .

Entecavir 3''-O-β-D-Glucuronide: Quantitative Differentiation Evidence Versus Comparators


Molecular Weight Differentiation: Entecavir 3''-O-β-D-Glucuronide Versus Parent Entecavir

Entecavir 3''-O-β-D-Glucuronide exhibits a molecular weight increase of 176.13 g/mol compared to parent entecavir due to glucuronic acid conjugation, enabling unambiguous mass spectrometric discrimination .

Metabolite identification LC-MS quantification Pharmacokinetics

Metabolite Abundance Quantification: Glucuronide Conjugate Versus Parent Drug in Human Plasma

Following oral administration of entecavir in humans, glucuronide conjugates (including the 3''-O-β-D-glucuronide) account for approximately 10% of the administered dose in plasma, whereas parent entecavir represents the predominant circulating species at 60-73% of the dose excreted unchanged in urine [1][2].

Drug metabolism Phase II conjugation Pharmacokinetic profiling

Chromatographic Retention Differentiation: Glucuronide Conjugate Hydrophilicity Versus Parent Entecavir

The β-D-glucuronic acid moiety substantially increases the aqueous solubility of Entecavir 3''-O-β-D-Glucuronide relative to parent entecavir, resulting in reduced retention on reversed-phase HPLC columns . This differential retention behavior mandates distinct chromatographic conditions for simultaneous quantification of parent drug and glucuronide metabolites.

HPLC method development Reversed-phase chromatography Metabolite separation

Reference Standard Purity Requirements for Regulatory Bioequivalence Studies

Regulatory bioequivalence studies for entecavir generic formulations require validated LC-MS/MS methods capable of quantifying both parent drug and metabolites in biological matrices. Entecavir 3''-O-β-D-Glucuronide reference standards with documented purity (typically ≥95%) and comprehensive Certificates of Analysis (COA) are mandated for method validation, calibration curve construction, and quality control sample preparation .

ANDA submission Bioequivalence Metabolite quantification

Entecavir 3''-O-β-D-Glucuronide: Validated Application Scenarios for Research and Industrial Use


LC-MS/MS Method Development and Validation for Pharmacokinetic Studies

Entecavir 3''-O-β-D-Glucuronide serves as a critical reference standard for developing and validating quantitative LC-MS/MS methods to measure entecavir metabolites in human plasma and urine. The 176.13 g/mol mass difference from parent entecavir enables selective MRM transition monitoring, while the compound's enhanced aqueous solubility informs optimal chromatographic conditions to achieve baseline resolution from the parent drug . Validated methods using this standard support pharmacokinetic characterization in bioequivalence studies, therapeutic drug monitoring, and drug-drug interaction assessments.

Metabolite Identification and Structural Confirmation in Drug Metabolism Studies

Researchers investigating the phase II biotransformation of nucleoside analogs employ Entecavir 3''-O-β-D-Glucuronide as an authenticated reference to confirm metabolite identity via retention time matching and mass spectral fragmentation pattern comparison. Given that glucuronide conjugates represent approximately 10% of the entecavir dose in plasma, this standard enables unambiguous discrimination of the 3''-O-β-D-glucuronide regioisomer from the 4''-O-β-D-glucuronide variant and sulfate conjugates in complex biological matrices [1].

Quality Control and Stability-Indicating Assays for Generic Formulation Development

Pharmaceutical manufacturers developing generic entecavir formulations require Entecavir 3''-O-β-D-Glucuronide reference material to establish system suitability parameters and to quantify potential metabolite impurities in drug product stability studies. The certified purity (≥95%) and comprehensive COA documentation support regulatory submissions to agencies including FDA (for ANDA) and EMA, demonstrating analytical method specificity for impurity profiling per ICH guidelines .

In Vitro Glucuronidation Assay Standardization

Researchers studying UDP-glucuronosyltransferase (UGT) enzyme kinetics and drug-drug interaction potential use Entecavir 3''-O-β-D-Glucuronide as a calibration standard for quantifying glucuronide formation rates in human liver microsome and hepatocyte incubation systems. The standard enables accurate determination of enzyme kinetic parameters (Km, Vmax) and assessment of UGT inhibition or induction by co-administered therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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